Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Vue d'ensemble

Description

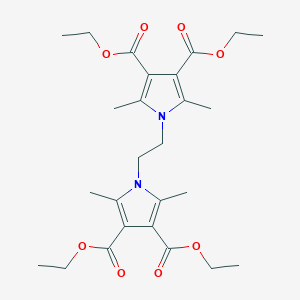

Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): is a synthetic organic compound with the molecular formula C26H36N2O8 . It is primarily used in research settings due to its unique chemical structure and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves the reaction of ethylenediamine with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid in the presence of ethanol. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: The process involves standard organic synthesis techniques, including purification through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Ester derivatives with different functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) serves as a versatile building block in organic synthesis. Its unique structure allows for the following applications:

- Synthesis of Pyrrole Derivatives : The compound can be utilized to synthesize various pyrrole derivatives which are valuable in the development of pharmaceuticals and agrochemicals. The presence of methyl groups enhances the reactivity and stability of the pyrrole rings, facilitating further functionalization .

- Dyes and Pigments : The compound's structure makes it suitable for synthesizing dyes and pigments, particularly those based on pyrrole frameworks. These materials are used in textiles and coatings due to their vibrant colors and stability .

Materials Science

In materials science, tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has shown promise in the development of advanced materials:

- Conductive Polymers : The compound can be polymerized to form conductive materials that are essential in electronics. Conductive polymers derived from pyrrole compounds exhibit excellent electrical conductivity and are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Nanocomposites : Incorporating this compound into nanocomposite materials can enhance mechanical properties and thermal stability. Research indicates that such composites can be utilized in aerospace and automotive industries where lightweight yet strong materials are required .

Medicinal Chemistry

In medicinal chemistry, tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The ability to modify the pyrrole rings allows for the development of targeted therapies that could inhibit tumor growth .

- Antioxidant Properties : Research indicates that compounds with similar structures possess antioxidant properties, making them candidates for formulations aimed at reducing oxidative stress-related diseases .

Case Study 1: Synthesis of Pyrrole-based Dyes

A study conducted by Ranu et al. demonstrated the efficient synthesis of pyrrole-based dyes using tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) as a precursor. The resulting dyes exhibited excellent solubility and thermal stability, making them suitable for high-performance applications in textiles .

Case Study 2: Conductive Polymers Development

Research published in Mendeleev Communications highlighted the polymerization of tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) to create conductive polymers. These polymers showed promising electrical conductivity values that could be harnessed in electronic devices .

Mécanisme D'action

The mechanism by which Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects is primarily through its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

- Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Comparison:

- Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound has a similar structure but with a hexamethylene bridge instead of an ethylene bridge. This difference can affect the compound’s reactivity and interactions with other molecules .

- Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound features a phenylene bridge, which can introduce aromatic characteristics and potentially alter its chemical and physical properties .

Tetraethyl 1,1’-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) stands out due to its specific ethylene linkage, which can influence its reactivity and suitability for various applications.

Activité Biologique

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) (CAS No. 131970-78-0) is a synthetic compound that belongs to the class of pyrrole derivatives. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C26H36N2O8

- Molecular Weight : 504.57 g/mol

- CAS Number : 131970-78-0

The compound is characterized by its unique structure, which includes two pyrrole rings connected by an ethylene bridge and ester functionalities that may contribute to its biological activities.

Pharmacological Activities

Research into the biological activity of Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) suggests several promising pharmacological properties:

Antitumor Activity

Studies have indicated that pyrrole derivatives exhibit significant antitumor activity. For instance, structural analogs have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific mechanisms by which Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its antitumor effects remain to be fully elucidated but may involve interactions with key signaling pathways such as the MAPK pathway .

Antimicrobial Properties

Pyrrole derivatives have been extensively studied for their antimicrobial properties. Research indicates that Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) may possess antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications in the molecular structure can significantly influence their pharmacological properties. For example:

| Modification | Effect on Activity |

|---|---|

| Alkyl chain length | Increased lipophilicity enhances membrane penetration |

| Functional group variation | Alters interaction with biological targets |

Research on related compounds has shown that specific substitutions can enhance or diminish activity against targeted pathways .

Case Studies and Research Findings

Several studies have contributed to the understanding of Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate):

- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .

- Antimicrobial Activity : Another investigation assessed the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory effects at concentrations lower than those required for conventional antibiotics .

- Mechanistic Studies : Research focusing on the cellular mechanisms revealed that Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) activates apoptotic pathways through caspase activation and upregulation of pro-apoptotic proteins .

Propriétés

IUPAC Name |

diethyl 1-[2-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O8/c1-9-33-23(29)19-15(5)27(16(6)20(19)24(30)34-10-2)13-14-28-17(7)21(25(31)35-11-3)22(18(28)8)26(32)36-12-4/h9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSVSMWQRIEQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131970-78-0 | |

| Record name | Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.